4-(Trifluoromethyl)benzhydrazide
Overview
Description
4-(Trifluoromethyl)benzhydrazide, also known as alpha,alpha,alpha-Trifluoro-p-toluic acid hydrazide, is an organic compound with the molecular formula C8H7F3N2O. It is an aroyl hydrazine, characterized by the presence of a trifluoromethyl group attached to the benzene ring. This compound is widely used in various chemical reactions and has significant applications in scientific research .
Mechanism of Action
Target of Action
4-(Trifluoromethyl)benzhydrazide is an aroyl hydrazine . The primary target of this compound is the respiratory system . .
Result of Action
Given its target on the respiratory system
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, it should be stored in a dark place and in an inert atmosphere at room temperature . .
Preparation Methods
Synthetic Routes and Reaction Conditions
4-(Trifluoromethyl)benzhydrazide can be synthesized through several methods. One common method involves the reaction of 4-(trifluoromethyl)benzoyl chloride with hydrazine hydrate. The reaction is typically carried out in an organic solvent such as ethanol or methanol under reflux conditions. The resulting product is then purified through recrystallization .
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in achieving efficient production .
Chemical Reactions Analysis
Types of Reactions
4-(Trifluoromethyl)benzhydrazide undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Reduction: It can be reduced to form amines.
Substitution: It can undergo nucleophilic substitution reactions, where the hydrazide group is replaced by other nucleophiles
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines, alcohols, and thiols are commonly used in substitution reactions
Major Products
Oxidation: 4-(Trifluoromethyl)benzoic acid.
Reduction: 4-(Trifluoromethyl)benzylamine.
Substitution: Various substituted hydrazides depending on the nucleophile used
Scientific Research Applications
4-(Trifluoromethyl)benzhydrazide has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in the synthesis of benzoyl hydrazone derivatives, which display fungicidal activity
Biology: It is used in the study of enzyme inhibition and protein-ligand interactions.
Medicine: It is investigated for its potential use in drug development, particularly in the synthesis of compounds with anticancer and antimicrobial properties
Industry: It is used in the production of agrochemicals and pharmaceuticals
Comparison with Similar Compounds
Similar Compounds
- 4-(Trifluoromethyl)benzaldehyde
- 4-(Trifluoromethyl)benzoic acid
- 4-(Trifluoromethyl)benzylamine
- 4-(Trifluoromethyl)benzohydrazone
Uniqueness
4-(Trifluoromethyl)benzhydrazide is unique due to the presence of both the trifluoromethyl group and the hydrazide functional group. This combination imparts distinct chemical properties, such as increased stability and reactivity, making it a valuable reagent in various chemical reactions and research applications .
Properties
IUPAC Name |
4-(trifluoromethyl)benzohydrazide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7F3N2O/c9-8(10,11)6-3-1-5(2-4-6)7(14)13-12/h1-4H,12H2,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GKBDXTNCBPZMFX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)NN)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7F3N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30334421 | |
Record name | 4-(Trifluoromethyl)benzhydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30334421 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
339-59-3 | |
Record name | Benzoic acid, 4-(trifluoromethyl)-, hydrazide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=339-59-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-(Trifluoromethyl)benzhydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30334421 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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